REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8][O:9]C(=O)C)=[CH:6][CH:5]=[C:4]([Cl:13])[N:3]=1.[OH-].[Na+]>CO>[Cl:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[C:4]([Cl:13])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1COC(C)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
by shaking with diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The methanol is then removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residual water phase is extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phase over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrating the solution
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1CO)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |